3-Methoxy-5-heneicosylphenol
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Overview
Description
3-Methoxy-5-heneicosylphenol is a natural phenolic compound found in the herbs of Artemisia annua It is characterized by its long alkyl chain and methoxy group attached to the phenolic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-heneicosylphenol typically involves the alkylation of a phenolic compound with a long-chain alkyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The methoxy group can be introduced via methylation using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources such as Artemisia annua. The extraction process includes solvent extraction followed by purification steps like column chromatography to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-heneicosylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds depending on the reagent used.
Scientific Research Applications
3-Methoxy-5-heneicosylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Potential candidate for drug development due to its bioactive properties.
Industry: Used in the formulation of skincare products due to its antioxidant effects.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-heneicosylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its phenolic group.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-hydroxyphenylacetic acid
- 3-Methoxy-4-hydroxybenzaldehyde
- 3-Methoxy-4-hydroxybenzoic acid
Uniqueness
3-Methoxy-5-heneicosylphenol is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other phenolic compounds. This long chain enhances its lipophilicity, making it more suitable for applications in lipid-based formulations and enhancing its interaction with biological membranes.
Properties
IUPAC Name |
3-henicosyl-5-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJHEUTVUIWPNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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